molecular formula C14H15N3OS B2899483 N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 396723-15-2

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2899483
CAS No.: 396723-15-2
M. Wt: 273.35
InChI Key: BPQKIMOZCGYIMY-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazol core substituted with a 4-methylphenyl group at position 2 and an acetamide moiety at position 2. This structure combines a sulfur-containing thiophene ring with a pyrazole ring, creating a planar heterocyclic system that may enhance binding interactions in biological or material science applications. Its structural features align with agrochemical and pharmaceutical templates, particularly acetamide derivatives known for insecticidal activity .

Properties

IUPAC Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-9-3-5-11(6-4-9)17-14(15-10(2)18)12-7-19-8-13(12)16-17/h3-6H,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQKIMOZCGYIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320692
Record name N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676518
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

396723-15-2
Record name N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with hydrazine derivatives to form the thieno[3,4-c]pyrazole core, followed by acylation with acetic anhydride to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thieno[3,4-c]pyrazole core to its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest structural analogs include:

N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) Core Structure: Pyridine-thioacetamide hybrid vs. thieno[3,4-c]pyrazol-acetamide. Substituents: 4-chlorophenyl and styryl groups vs. 4-methylphenyl. Activity: Exhibits superior insecticidal efficacy against cowpea aphid (Aphis craccivora) compared to acetamiprid, a commercial neonicotinoid .

3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) Core Structure: Thieno[2,3-b]pyridine vs. thieno[3,4-c]pyrazol. Substituents: Amino and styryl groups vs. methylphenyl. Activity: Higher aphid mortality than acetamiprid, suggesting thiophene-pyridine hybrids are potent agrochemical scaffolds .

(S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide Core Structure: Thieno[3,4-c]pyrrole vs. pyrazol. Substituents: Ethoxy-methoxyphenyl and sulfonyl groups vs. methylphenyl.

Functional Group Impact

  • Electron-Withdrawing vs. The 4-methylphenyl group in the target compound may increase lipophilicity, favoring membrane penetration but possibly reducing target specificity .
  • Heterocyclic Core Variations: Pyridine (Compound 2) and pyrazole (target) cores differ in aromaticity and hydrogen-bonding capacity. Pyridines often engage in π-π stacking, while pyrazoles can act as hydrogen-bond donors/acceptors, influencing receptor interactions .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Primary Application Efficacy (if reported)
Target Compound Thieno[3,4-c]pyrazol 4-methylphenyl, acetamide Undisclosed N/A
Compound 2 () Pyridine-thioacetamide 4-chlorophenyl, styryl Insecticide >90% aphid mortality
Compound 3 () Thieno[2,3-b]pyridine 4-chlorophenyl, amino, styryl Insecticide >90% aphid mortality
Patent Compound () Thieno[3,4-c]pyrrole Ethoxy-methoxyphenyl, sulfonyl Pharmaceutical N/A

Table 2: Substituent Effects on Bioactivity

Substituent Electronic Effect Lipophilicity (LogP)* Hypothesized Impact on Activity
4-chlorophenyl Electron-withdrawing Moderate (~2.8) Enhanced target binding
4-methylphenyl Electron-donating High (~3.2) Improved membrane penetration
Styryl (C=CHPh) Conjugation-enhancing High (~3.5) Increased π-π interactions

*Estimated using fragment-based methods.

Biological Activity

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by a thieno[3,4-c]pyrazole core, which contributes to its unique biological properties. The structural formula can be represented as follows:

N 2 4 methylphenyl 4 6 dihydrothieno 3 4 c pyrazol 3 yl acetamide\text{N 2 4 methylphenyl 4 6 dihydrothieno 3 4 c pyrazol 3 yl acetamide}

Key Structural Features:

  • Thieno[3,4-c]pyrazole Core : This fused ring system contains sulfur and nitrogen atoms.
  • Acetamide Group : Enhances solubility and biological activity.

Antimicrobial Activity

Research indicates that derivatives of thienopyrazoles exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate varying degrees of inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainZone of Inhibition (mm)
12iiS. aureus15
12iiE. coli18

These results suggest that modifications to the thieno[3,4-c]pyrazole structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. A notable study assessed its effects on various cancer cell lines using assays to measure cell viability and apoptosis induction.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10Induces apoptosis via caspase activation
C6 (Brain Tumor)15Inhibits DNA synthesis

The findings suggest that the compound may direct tumor cells towards apoptosis, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways. For example:

  • Enzyme Target : Cyclooxygenase (COX)
  • Effect : Reduced prostaglandin synthesis

This suggests a potential therapeutic application in managing inflammatory diseases .

Case Studies

  • Antimicrobial Evaluation : A study focused on synthesizing hybrids of thienopyrazoles demonstrated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics. The incorporation of specific functional groups was crucial in enhancing their potency against resistant strains .
  • Anticancer Mechanism : In vitro studies on lung cancer cells revealed that the compound could significantly reduce cell proliferation through apoptosis induction mechanisms. The activation of caspase pathways was confirmed through flow cytometry analysis .

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